2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a pyridine ring, an acetamide group, and a methoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the acetamide group and the methoxyphenyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
- 2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-chlorophenyl)ethyl]acetamide
Uniqueness
The uniqueness of 2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, may enhance its solubility and stability compared to similar compounds.
Eigenschaften
Molekularformel |
C18H22N2O4 |
---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H22N2O4/c1-13-18(16(21)9-11-20(13)2)24-12-17(22)19-10-8-14-4-6-15(23-3)7-5-14/h4-7,9,11H,8,10,12H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
GSCYFHWTWLEGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CN1C)OCC(=O)NCCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.